Cas no 536-17-4 (4-(Dimethylaminobenzylidene)rhodanine)

4-(Dimethylaminobenzylidene)rhodanine 化学的及び物理的性質

名前と識別子

-

- 5-(4-(Dimethylamino)benzylidene)-2-mercaptothiazol-4(5H)-one

- 4-Dimethylaminobenzalrhodanine

- 4-Dimethylaminobenzylidenerhodanine

- P-Dimethylaminobenzalrhodanine

- (5E)-5-[4-(Dimethylamino)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one

- 5-(4-DIMETHYLAMINOBENZYLIDENE)RHODANINE

- 5-(p-Dimethylaminobenzylidene)rhodanine

- (5E)-5-[4-(dimethylamino)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one(SALTDATA: FREE)

- 5-(4-Dimethylaminobenzylidene)-2-thioxo-4-thiazolidinone

- -Dimethylaminobenzalrhodanine

- 5-[4-(Dimethylamino)benzylidene]-2-thioxo-4-thiazolidone

- p-Dimethylaminobenzylidene rhodamine

- p-(Dimethylamino)benzal-5-rhodanine

- p-(Dimethylamino)benzylidenerhodanine

- (5Z)-5-[4-(Dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

- 5-(p-Dimethylaminobenzal)rhodanine

- (5Z)-5-[4-(dimethylamino)benzylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one

- 5-(p-Dimethylaminoben

- p-Dimethylaminobenzalrhodanine,98%

- (5E)-5-[(4-dimethylaminophenyl)methylene]-2-thioxo-thiazolidin-4-one

- p-Dimethylaminobenzylidenrhodanin

- 4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-2-thioxo-

- AKOS000307378

- (5E)-5-{[4-(dimethylamino)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one

- CS-0197961

- D0647

- 4-Thiazolidinone, {5-[[4-(dimethylamino)phenyl]methylene]-2-thioxo-}

- 5-(4-(Dimethylamino)benzylidene)-2-thioxo-1,3-thiazolidin-4-one

- SCHEMBL194557

- 5-[p-(Dimethylamino)benzal]rhodanine

- NSC-5042

- 5-[p-(Dimethylamino)benzylidene]rhodanine

- 5-[p-(Dimethylamino)benzoylidene]rhodanine

- WLN: T5SYMV EHJ BUS E1U1R DN1&1

- AKOS000274396

- USAF PD-20

- Z44301458

- NSC5042

- {5-[p-(Dimethylamino)benzal]rhodanine}

- 5-{[4-(dimethylamino)phenyl]methylene}-2-thioxo-1,3-thiazolidin-4-one

- 5-(4-Dimethylaminobenzylidene)rhodanine, for TLC derivatization, >=98.0%

- 5-(4-Dimethylaminobenzylidene)rhodanine, 97%

- Rhodanine, 5-(p-(dimethylamino)benzylidene)-

- ? 5-(4-DIMETHYLAMINOBENZYLIDENE)RHODANINE

- MLS002637787

- p-Dimethylaminobenzylidenerhodanine, JIS special grade

- (5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

- Rhodanine, {5-[p-(dimethylamino)benzylidene]-}

- {5-[p-(Dimethylamino)benzoylidene]rhodanine}

- 5-(4-Dimethylaminobenzylidene)rhodanine, p.a., 98%

- MFCD00064857

- {5-[p-(Dimethylamino)benzylidene]rhodanine}

- Rhodanine, 5-[p-(dimethylamino)benzylidene]-

- 536-17-4

- CHEMBL2000905

- Analytical Reagent,91%

- JJRVRELEASDUMY-JXMROGBWSA-N

- ALBB-009131

- 4-(Dimethylaminobenzylidene)rhodanine

-

- MDL: MFCD04969049

- インチ: 1S/C12H12N2OS2/c1-14(2)9-5-3-8(4-6-9)7-10-11(15)13-12(16)17-10/h3-7H,1-2H3,(H,13,15,16)/b10-7-

- InChIKey: JJRVRELEASDUMY-YFHOEESVSA-N

- ほほえんだ: S1C(N([H])C(/C/1=C(\[H])/C1C([H])=C([H])C(=C([H])C=1[H])N(C([H])([H])[H])C([H])([H])[H])=O)=S

- BRN: 189065

計算された属性

- せいみつぶんしりょう: 264.03900

- どういたいしつりょう: 264.039

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 358

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 3

- 疎水性パラメータ計算基準値(XlogP): 2.9

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 89.7

じっけんとくせい

- 色と性状: 赤色針晶

- 密度みつど: 1.36±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 285-288 °C (lit.)

- ふってん: No data available

- フラッシュポイント: No data available

- 屈折率: 1.5950 (estimate)

- ようかいど: ほとんど溶けない(0.058 g/l)(25ºC)、

- すいようせい: Insoluble in water, 993.7(mg/L) at 25°C

- PSA: 89.73000

- LogP: 2.57020

- マーカー: 3231

- ようかいせい: 水に溶けず、アセトン、クロロホルム、エーテル、ベンゼン、沸騰エタノールに微溶解し、強無機酸、酢酸、ギ酸に溶け、黄色を呈する。

4-(Dimethylaminobenzylidene)rhodanine セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S22-S24/25

- RTECS番号:VI8090000

-

危険物標識:

- TSCA:Yes

- セキュリティ用語:S24/25

- リスク用語:R36/37/38

- 危険レベル:IRRITANT

- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い

4-(Dimethylaminobenzylidene)rhodanine 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-(Dimethylaminobenzylidene)rhodanine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A895713-25g |

5-(4-(Dimethylamino)benzylidene)-2-thioxothiazolidin-4-one |

536-17-4 | 92% +(isomers mixture) | 25g |

$34.0 | 2025-02-25 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 040155-500mg |

4-(Dimethylaminobenzylidene)rhodanine |

536-17-4 | 500mg |

1235.0CNY | 2021-07-07 | ||

| eNovation Chemicals LLC | D390994-25g |

P-Dimethylaminobenzylidenerhodanine |

536-17-4 | 97% | 25g |

$100 | 2024-05-23 | |

| eNovation Chemicals LLC | D390994-100g |

P-Dimethylaminobenzylidenerhodanine |

536-17-4 | 97% | 100g |

$140 | 2024-05-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268631-100g |

Rhodanine |

536-17-4 | AR | 100g |

¥408.00 | 2024-05-09 | |

| Cooke Chemical | A3189412-5G |

p-Dimethylaminobenzalrhodanine |

536-17-4 | 98% | 5g |

RMB 207.20 | 2025-02-20 | |

| Cooke Chemical | A3189312-5G |

p-Dimethylaminobenzalrhodanine , AR |

536-17-4 | 91% | 5g |

RMB 98.40 | 2025-02-20 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007290-100g |

4-(Dimethylaminobenzylidene)rhodanine |

536-17-4 | AR | 100g |

¥1085 | 2023-06-14 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1030590005 |

5-(4-Dimethylaminobenzylidene)-rhodanine |

536-17-4 | 5g |

¥563.62 | 2023-04-28 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 114588-25G |

4-(Dimethylaminobenzylidene)rhodanine |

536-17-4 | 25g |

¥1351.68 | 2023-12-10 |

4-(Dimethylaminobenzylidene)rhodanine 関連文献

-

1. Chemistry of polynuclear metal complexes with bridging carbene or carbyne ligands. Part 70. Tetranuclear metal compounds with rhenium–molybdenum or –tungsten bonds. Crystal structures of [Mo2Re2(μ3-CC6H4Me-4)2(μ-CO)2(CO)7(η-C5H5)2]·1.5CH2Cl2 and [W2Re2(μ-H)(μ3-σ:σ′:η2-CCH2)(μ3-CMe)(μ-CO)(CO)8(η-C5H5)2]John C. Jeffery,Michael J. Parrott,Ute Pyell,F. Gordon A. Stone J. Chem. Soc. Dalton Trans. 1988 1121

4-(Dimethylaminobenzylidene)rhodanineに関する追加情報

Introduction to 4-(Dimethylaminobenzylidene)rhodanine (CAS No. 536-17-4)

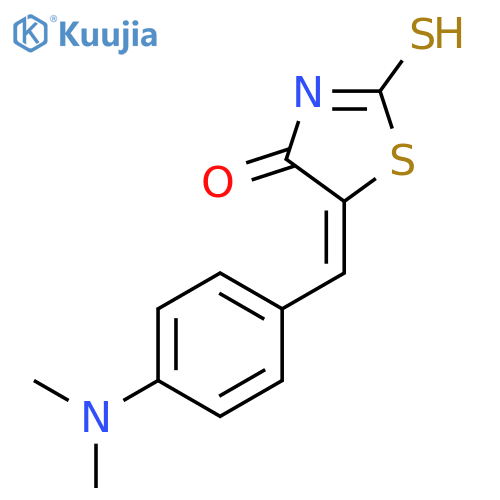

4-(Dimethylaminobenzylidene)rhodanine, identified by the Chemical Abstracts Service Number (CAS No.) 536-17-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the rhodanine family, a class of molecules known for their diverse biological activities and utility in medicinal chemistry. The structural framework of 4-(Dimethylaminobenzylidene)rhodanine incorporates a benzylidene moiety linked to a rhodanine core, which imparts unique electronic and steric properties that make it a valuable scaffold for drug discovery.

The benzylidene group, characterized by its α,β-unsaturated nature, contributes to the compound's ability to participate in various chemical reactions, including condensation and Michael addition reactions. This reactivity is particularly advantageous in the synthesis of more complex molecules, making 4-(Dimethylaminobenzylidene)rhodanine a versatile intermediate in organic synthesis. Additionally, the presence of the dimethylamino substituent enhances the electron-donating capacity of the benzene ring, influencing its interaction with biological targets.

Recent advancements in computational chemistry have enabled a deeper understanding of the molecular interactions of 4-(Dimethylaminobenzylidene)rhodanine. Molecular docking studies have revealed its potential as a ligand for enzymes and receptors involved in inflammatory pathways. Specifically, research indicates that this compound may interact with cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins—mediators of pain and inflammation. The dimethylamino group's ability to form hydrogen bonds and hydrophobic interactions further facilitates its binding affinity to these targets.

In vitro studies have demonstrated that 4-(Dimethylaminobenzylidene)rhodanine exhibits inhibitory effects on COX-2, an enzyme overexpressed in inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. The compound's structure allows it to mimic natural substrates or inhibitors, thereby modulating enzymatic activity. These findings align with the growing interest in developing selective COX-2 inhibitors as therapeutic agents.

Beyond its anti-inflammatory potential, 4-(Dimethylaminobenzylidene)rhodanine has shown promise in other therapeutic areas. Its rhodanine core is known to exhibit antimicrobial properties, making it a candidate for developing novel antibiotics or antifungal agents. The benzylidene group can be further functionalized to introduce additional pharmacophores, enhancing its efficacy against resistant strains of pathogens.

The synthesis of 4-(Dimethylaminobenzylidene)rhodanine typically involves condensation reactions between appropriate aldehydes and rhodanine derivatives under basic conditions. The dimethylamino group is often introduced through reductive amination or nucleophilic substitution reactions, ensuring regioselectivity and high yield. Advances in synthetic methodologies have improved the efficiency of these processes, making large-scale production more feasible for both research and industrial applications.

One notable application of 4-(Dimethylaminobenzylidene)rhodanine is in the development of fluorescent probes for cellular imaging. The compound's ability to form stable complexes with metal ions or other luminescent species makes it useful for detecting biological processes at the molecular level. Researchers have leveraged this property to create probes that track oxidative stress or protein-protein interactions within living cells, providing insights into disease mechanisms and potential therapeutic interventions.

The pharmacokinetic profile of 4-(Dimethylaminobenzylidene)rhodanine is another area of active investigation. Studies indicate that this compound exhibits moderate solubility in both water and organic solvents, which is advantageous for formulating drug delivery systems. Its bioavailability can be enhanced through prodrug strategies or nanotechnology-based delivery platforms, ensuring targeted release at sites of pathology.

Future directions in research on 4-(Dimethylaminobenzylidene)rhodanine include exploring its role in neurodegenerative diseases. Preliminary evidence suggests that the compound may interact with amyloid-beta plaques associated with Alzheimer's disease, potentially mitigating their aggregation or promoting their clearance from neural tissues. Such findings underscore the importance of heterocyclic compounds like rhodanines in addressing complex neurological disorders.

The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of novel derivatives of 4-(Dimethylaminobenzylidene)rhodanine with enhanced pharmacological properties. Predictive models can simulate molecular interactions and optimize synthetic routes, reducing experimental trial-and-error while improving lead optimization efficiency.

In conclusion,4-(Dimethylaminobenzylidene)rhodanine (CAS No. 536-17-4) represents a multifaceted compound with significant potential across multiple therapeutic domains. Its unique structural features enable diverse applications ranging from anti-inflammatory drugs to diagnostic imaging agents and beyond. As research continues to uncover new biological functions and synthetic methodologies,this molecule remains at forefront innovation within pharmaceutical chemistry.

536-17-4 (4-(Dimethylaminobenzylidene)rhodanine) 関連製品

- 174813-24-2((5E)-5-Benzylidene-2-mercapto-1,3-thiazol-4(5H)-one)

- 127378-26-1((5E)-2-Mercapto-5-(3-methylbenzylidene)-1,3-thiazol-4(5H)-one)

- 35778-58-6(5-(4-Diethylaminobenzylidene)rhodanine)

- 148914-32-3(2-Quinolinecarboxylic acid, 8-nitro-, ethyl ester)

- 1824144-37-7(N-[3-(3-aminobutyl)phenyl]acetamide)

- 672309-96-5([1-(3-CHLORO-PHENYL)-3-PYRROLIDIN-1-YL-PROPYL]-METHYL-AMINE)

- 1340250-65-8(1,2,4-Oxadiazole, 3-[(3-azetidinyloxy)methyl]-5-ethyl-)

- 744241-92-7(2-Amino-N-4-(difluoromethoxy)phenylbenzamide)

- 2549020-91-7(5-fluoro-6-methyl-2-[4-(quinoline-8-sulfonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 2172204-42-9(2-cyclopropyl-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}propanoic acid)